molecular formula C8H7ClO4S B13068340 5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride

5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13068340
M. Wt: 234.66 g/mol
InChI Key: VEYMPVDDUWFNLS-UHFFFAOYSA-N
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Description

5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H7ClO4S It is a derivative of benzene, featuring acetyl, hydroxy, and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-acetyl-2-hydroxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:

    Sulfonylation: 5-Acetyl-2-hydroxybenzene is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the sulfonylation reaction.

    Continuous Flow Systems: These systems ensure consistent production and high yield.

    Automated Purification: Advanced purification techniques, such as automated chromatography, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as Lewis acids (e.g., AlCl3) are commonly used.

    Nucleophilic Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions facilitate the hydrolysis reaction.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    Sulfonic Acid: Resulting from hydrolysis.

Scientific Research Applications

5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is employed in the development of pharmaceutical agents, particularly sulfonamide-based drugs.

    Material Science: It is used in the synthesis of advanced materials with specific functional properties.

    Chemical Biology: The compound is utilized in the study of biological systems and the development of biochemical assays.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-2-hydroxybenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.

    2-Hydroxybenzene-1-sulfonyl chloride: Lacks the acetyl group.

    5-Acetyl-2-methoxybenzene-1-sulfonyl chloride: Contains a methoxy group instead of a hydroxy group.

Uniqueness

5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both acetyl and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula

C8H7ClO4S

Molecular Weight

234.66 g/mol

IUPAC Name

5-acetyl-2-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C8H7ClO4S/c1-5(10)6-2-3-7(11)8(4-6)14(9,12)13/h2-4,11H,1H3

InChI Key

VEYMPVDDUWFNLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)Cl

Origin of Product

United States

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